- Preparation of 6-phenylquinazoline derivatives and related heterocyclic compounds as inhibitors of fibroblast growth factor receptor-4 (FGFR-4), World Intellectual Property Organization, , ,
Cas no 953039-25-3 (6-Bromo-2-chloro-8-fluoroquinazoline)
6-Bromo-2-chloro-8-fluoroquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2-chloro-8-fluoroquinazoline
- 6-Bromo-2-chloro-8-fluoroquizoline
- YPMCSAKKXIILEY-UHFFFAOYSA-N
- PB22858
- FCH1352026
- BC004579
- AK127164
- Quinazoline, 6-bromo-2-chloro-8-fluoro-
- AX8248955
- B95253
- 6-Bromo-2-chloro-8-fluoroquinazoline (ACI)
- SCHEMBL1571010
- MFCD17016125
- DB-341691
- CS-0053929
- P12093
- 953039-25-3
- AKOS016012712
- CS-15842
- SY039403
- BCP26015
- DTXSID30731239
-
- MDL: MFCD17016125
- Inchi: 1S/C8H3BrClFN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H
- InChI Key: YPMCSAKKXIILEY-UHFFFAOYSA-N
- SMILES: FC1C2C(=CN=C(N=2)Cl)C=C(Br)C=1
Computed Properties
- Exact Mass: 259.91522g/mol
- Monoisotopic Mass: 259.91522g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 3.3
6-Bromo-2-chloro-8-fluoroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB530601-100 mg |
6-Bromo-2-chloro-8-fluoroquinazoline; . |
953039-25-3 | 100MG |
€183.20 | 2022-02-28 | ||
| abcr | AB530601-250 mg |
6-Bromo-2-chloro-8-fluoroquinazoline; . |
953039-25-3 | 250MG |
€335.80 | 2022-02-28 | ||
| abcr | AB530601-500 mg |
6-Bromo-2-chloro-8-fluoroquinazoline; . |
953039-25-3 | 500MG |
€537.40 | 2022-02-28 | ||
| abcr | AB530601-1 g |
6-Bromo-2-chloro-8-fluoroquinazoline; . |
953039-25-3 | 1g |
€723.00 | 2023-07-11 | ||
| Chemenu | CM121423-250mg |
6-Bromo-2-chloro-8-fluoroquinazoline |
953039-25-3 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM121423-1g |
6-Bromo-2-chloro-8-fluoroquinazoline |
953039-25-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM121423-1g |
6-Bromo-2-chloro-8-fluoroquinazoline |
953039-25-3 | 95% | 1g |
$599 | 2021-08-06 | |
| Alichem | A189011079-5g |
6-Bromo-2-chloro-8-fluoroquinazoline |
953039-25-3 | 95% | 5g |
$2580.84 | 2023-08-31 | |
| Alichem | A189011079-10g |
6-Bromo-2-chloro-8-fluoroquinazoline |
953039-25-3 | 95% | 10g |
$3618.00 | 2023-08-31 | |
| Alichem | A189011079-25g |
6-Bromo-2-chloro-8-fluoroquinazoline |
953039-25-3 | 95% | 25g |
$5306.40 | 2023-08-31 |
6-Bromo-2-chloro-8-fluoroquinazoline Production Method
Production Method 1
1.2 Reagents: Water ; cooled
Production Method 2
- Preparation of substituted acrylamides as inhibitors of the fibroblast growth factor receptor, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of quinazoline derivatives and combination therapies with small molecule IRE1 inhibitors, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of substituted quinazolinamines as IRE1 small mol. inhibitors for treating fibrosis, World Intellectual Property Organization, , ,
Production Method 5
1.2 Solvents: Water ; 15 min, cooled
- Preparation of heteroaryl compounds for treating Huntington's disease, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of aminocyclohexylaminoquinazolinylpyrimidinylbenzenesulonamide derivatives for use as IRE1 small molecule inhibitors, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6, cooled
- 2-Arylaminoquinazolines as PDKI inhibitors and their preparation and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6, cooled
- Preparation of quinazolines for PDK1 inhibition, World Intellectual Property Organization, , ,
Production Method 9
1.2 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ; 30 min, rt → 110 °C; 110 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
- Preparation of quinazolines for PDK1 inhibition, World Intellectual Property Organization, , ,
6-Bromo-2-chloro-8-fluoroquinazoline Raw materials
6-Bromo-2-chloro-8-fluoroquinazoline Preparation Products
6-Bromo-2-chloro-8-fluoroquinazoline Suppliers
6-Bromo-2-chloro-8-fluoroquinazoline Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 6-Bromo-2-chloro-8-fluoroquinazoline
Introduction to 6-Bromo-2-chloro-8-fluoroquinazoline (CAS No. 953039-25-3)
6-Bromo-2-chloro-8-fluoroquinazoline (CAS No. 953039-25-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique substitution pattern of 6-Bromo-2-chloro-8-fluoroquinazoline makes it a valuable candidate for various therapeutic applications.
The molecular structure of 6-Bromo-2-chloro-8-fluoroquinazoline is characterized by a quinazoline core with specific functional groups: a bromine atom at the 6-position, a chlorine atom at the 2-position, and a fluorine atom at the 8-position. These substituents play crucial roles in modulating the compound's physicochemical properties and biological activities. The bromine and chlorine atoms contribute to the compound's lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. The fluorine atom, on the other hand, can influence the compound's metabolic stability and binding affinity to target proteins.
In recent years, 6-Bromo-2-chloro-8-fluoroquinazoline has been extensively studied for its potential as an anticancer agent. Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including those derived from lung, breast, and colorectal cancers. The mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. By targeting these pathways, 6-Bromo-2-chloro-8-fluoroquinazoline can induce apoptosis and cell cycle arrest in cancer cells, thereby suppressing tumor growth.
Beyond its anticancer properties, 6-Bromo-2-chloro-8-fluoroquinazoline has also shown promise in other therapeutic areas. For instance, studies have demonstrated its potential as an antimicrobial agent against multidrug-resistant bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism makes it a viable candidate for developing new antibiotics. Additionally, preliminary research suggests that 6-Bromo-2-chloro-8-fluoroquinazoline may have antiviral activity against certain RNA viruses, although further investigations are needed to confirm these findings.
The synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the condensation of an appropriate amine with a substituted anthranilic acid derivative, followed by cyclization and subsequent functional group modifications to introduce the bromine, chlorine, and fluorine substituents. The choice of synthetic methods can significantly impact the yield and purity of the final product, making optimization crucial for large-scale production.
In terms of pharmacokinetics, 6-Bromo-2-chloro-8-fluoroquinazoline exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature facilitates good oral bioavailability and tissue distribution. However, like many small molecules with multiple halogen substituents, it may be subject to metabolic degradation by cytochrome P450 enzymes in the liver. Therefore, careful consideration of drug-drug interactions and potential toxicological effects is essential during preclinical and clinical development.
Clinical trials evaluating the safety and efficacy of 6-Bromo-2-chloro-8-fluoroquinazoline are currently underway in several countries. Early-phase trials have shown promising results in terms of tolerability and preliminary efficacy in treating advanced solid tumors. However, more extensive studies are needed to fully assess its therapeutic potential and optimize dosing regimens for different patient populations.
In conclusion, 6-Bromo-2-chloro-8-fluoroquinazoline (CAS No. 953039-25-3) represents a promising lead compound in the development of novel therapeutics for cancer and other diseases. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic applications, this compound holds significant potential to contribute to advancements in medicinal chemistry and pharmaceutical science.
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